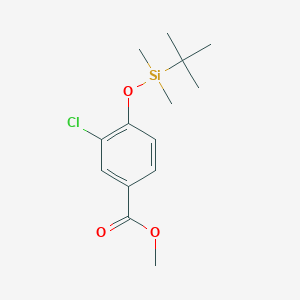

Methyl 4-tert-butyldimethylsilyloxy-3-chlorobenzoate

Description

Methyl 4-[(tert-butyldimethylsilyl)oxy]-3-chlorobenzoate is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a benzoate ester. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.

Properties

Molecular Formula |

C14H21ClO3Si |

|---|---|

Molecular Weight |

300.85 g/mol |

IUPAC Name |

methyl 4-[tert-butyl(dimethyl)silyl]oxy-3-chlorobenzoate |

InChI |

InChI=1S/C14H21ClO3Si/c1-14(2,3)19(5,6)18-12-8-7-10(9-11(12)15)13(16)17-4/h7-9H,1-6H3 |

InChI Key |

HDGFWKCYJLXQKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(tert-butyldimethylsilyl)oxy]-3-chlorobenzoate typically involves the reaction of 4-hydroxy-3-chlorobenzoic acid with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures (24-40°C) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of flow microreactor systems has been explored to enhance efficiency and sustainability in the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(tert-butyldimethylsilyl)oxy]-3-chlorobenzoate undergoes various chemical reactions, including:

Oxidation: Can be oxidized using reagents like KMnO4 or OsO4.

Reduction: Reduction can be achieved using agents like LiAlH4 or NaBH4.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated position, using reagents like RLi or RMgX .

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, CrO3/Py

Reduction: LiAlH4, NaBH4

Substitution: RLi, RMgX, RCuLi

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-[(tert-butyldimethylsilyl)oxy]-3-chlorobenzoate is used in various scientific research applications, including:

Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.

Biology: Used in the synthesis of biologically active molecules.

Medicine: Employed in the development of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which methyl 4-[(tert-butyldimethylsilyl)oxy]-3-chlorobenzoate exerts its effects involves the protection of hydroxyl groups through the formation of a stable silyl ether. The tert-butyldimethylsilyl group provides steric hindrance, making the protected hydroxyl group less reactive and more stable under various reaction conditions. This stability is due to the formation of a strong Si-O bond and the steric bulk provided by the tert-butyl group .

Comparison with Similar Compounds

Similar Compounds

Trimethylsilyl ethers: Less stable compared to tert-butyldimethylsilyl ethers.

Methoxymethyl ethers: Used as protecting groups but are more susceptible to acidic conditions.

Benzyl ethers: Another class of protecting groups but can be cleaved under hydrogenolysis conditions.

Uniqueness

Methyl 4-[(tert-butyldimethylsilyl)oxy]-3-chlorobenzoate is unique due to its high stability and resistance to hydrolysis, making it an excellent choice for protecting hydroxyl groups in complex synthetic routes. Its stability under both acidic and basic conditions sets it apart from other protecting groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.